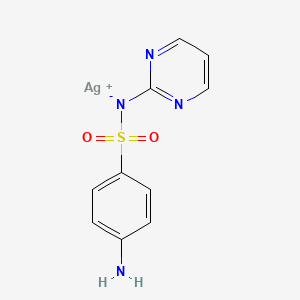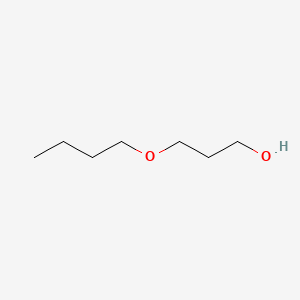
sodium;(113C)octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium octanoate-1-13C, also known as sodium caprylate-1-13C or octanoic acid-1-13C sodium salt, is a labeled compound where the carbon-13 isotope is incorporated at the first carbon position of the octanoate chain. This compound is used extensively in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sodium octanoate-1-13C can be synthesized by neutralizing octanoic acid-1-13C with sodium hydroxide. The reaction typically involves dissolving octanoic acid-1-13C in a suitable solvent, such as ethanol or water, and then adding a stoichiometric amount of sodium hydroxide. The mixture is stirred until the reaction is complete, resulting in the formation of sodium octanoate-1-13C.
Industrial Production Methods
In an industrial setting, the production of sodium octanoate-1-13C follows a similar neutralization process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
Sodium octanoate-1-13C undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form octanoic acid-1-13C.
Reduction: It can be reduced to form octanol-1-13C.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Octanoic acid-1-13C.
Reduction: Octanol-1-13C.
Substitution: Various alkyl or acyl derivatives of sodium octanoate-1-13C.
Aplicaciones Científicas De Investigación
Sodium octanoate-1-13C is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of fatty acids.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the production of labeled compounds for research and development purposes.
Mecanismo De Acción
The mechanism of action of sodium octanoate-1-13C depends on its application. In metabolic studies, it acts as a substrate that is metabolized by various enzymes, allowing researchers to trace its pathway and understand the metabolic processes. The carbon-13 labeling provides a distinct signal in nuclear magnetic resonance (NMR) spectroscopy, making it easier to track the compound.
Comparación Con Compuestos Similares
Sodium octanoate-1-13C is unique due to its isotopic labeling. Similar compounds include:
Sodium caprylate: The unlabeled version of sodium octanoate.
Sodium heptanoate: A similar compound with one less carbon atom.
Sodium nonanoate: A similar compound with one more carbon atom.
The isotopic labeling of sodium octanoate-1-13C makes it particularly valuable for research applications where tracking and tracing specific carbon atoms is essential.
Propiedades
IUPAC Name |
sodium;(113C)octanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2.Na/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10);/q;+1/p-1/i8+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKRNSHANADUFY-IYWRZBIASA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC[13C](=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[(2S)-1,5-dimethoxy-1,5-dioxopentan-2-yl]azanium;chloride](/img/structure/B7802096.png)

![1-[2-(dimethylamino)ethyl]tetrazole-5-thiol](/img/structure/B7802112.png)
![Tris[N,N-bis(trimethylsilyl)amide]yttrium](/img/structure/B7802121.png)

